

# Toxicological Profile of 25B-NBOH in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |  |  |  |  |
|----------------------|------------------------|-----------|--|--|--|--|
| Compound Name:       | 25B-NBOH hydrochloride |           |  |  |  |  |
| Cat. No.:            | B593384                | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

25B-NBOH (2-({[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) is a potent synthetic hallucinogen derived from the phenethylamine 2C-B. As a member of the NBOH family of compounds, it has emerged as a novel psychoactive substance (NPS) with significant potential for abuse and adverse health effects. This technical guide provides a comprehensive overview of the current preclinical toxicological data for 25B-NBOH. Due to the limited availability of in-depth preclinical studies specifically on 25B-NBOH, this document also incorporates data from closely related analogues, such as 25B-NBOMe and other NBOH compounds, to provide a broader toxicological context. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the pharmacological and toxicological properties of this class of compounds.

## Introduction

25B-NBOH is a potent agonist at serotonin 5-HT2A and 5-HT2C receptors.[1] Its structural similarity to other N-benzylphenethylamines, such as 25B-NBOMe, suggests a comparable pharmacological and toxicological profile. Clinical case reports have documented severe sympathomimetic toxicity in humans following exposure to 25B-NBOH, including hallucinations, agitation, seizures, and acute kidney injury.[2][3] Understanding the preclinical toxicology of 25B-NBOH is crucial for assessing its potential harm and developing strategies for mitigation.



# **Pharmacodynamics**

25B-NBOH's primary pharmacological action is mediated through its high affinity for serotonin receptors. The available preclinical data on its receptor binding profile is summarized in the table below.

| Receptor | Parameter | Value | Species | Reference |
|----------|-----------|-------|---------|-----------|
| 5-HT2A   | pKi       | 8.3   | -       | [1]       |
| 5-HT2C   | pKi       | 9.4   | -       | [1]       |

Table 1: Receptor Binding Affinity of 25B-NBOH

The high potency at the 5-HT2A receptor is believed to be responsible for its hallucinogenic effects. The activation of 5-HT2A receptors by related N-benzylphenethylamines is known to initiate a cascade of intracellular signaling events.

# **Signaling Pathway**

The agonism of 25B-NBOH at the 5-HT2A receptor is expected to trigger downstream signaling pathways, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in the psychoactive and toxic effects of serotonergic hallucinogens.



Click to download full resolution via product page

Caption: 5-HT2A Receptor Signaling Pathway Activated by 25B-NBOH.



# **Preclinical Toxicology**

Direct preclinical toxicological studies on 25B-NBOH are scarce. Therefore, data from closely related analogues are presented to infer its potential toxicological profile.

# In Vivo Toxicity

No formal in vivo LD50 studies for 25B-NBOH in rodent models have been published. However, studies on the related compound 25H-NBOH in zebrafish embryos provide some indication of its developmental toxicity.

| Compound  | Model<br>Organism                 | Endpoint   | Value    | Reference |
|-----------|-----------------------------------|------------|----------|-----------|
| 25H-NBOH  | Zebrafish (Danio<br>rerio) Embryo | LC50 (96h) | 43 μg/mL | [4]       |
| 25H-NBOMe | Zebrafish (Danio<br>rerio) Embryo | LC50 (96h) | 84 μg/mL | [4]       |

Table 2: In Vivo Toxicity Data for NBOH Analogues

These studies suggest that NBOH compounds can induce lethality and developmental abnormalities. The observed effects in zebrafish embryos for 25H-NBOH included spine malformation, egg hatching delay, and body malformation.[4]

## In Vitro Cytotoxicity

There is a lack of specific in vitro cytotoxicity data for 25B-NBOH. Studies on the related compound 25C-NBOMe have demonstrated cytotoxic effects on various neuronal cell lines.

# **Neurotoxicity**

Studies on the related compound 25H-NBOH in organotypic hippocampal cultures have indicated potential neurotoxic effects, including a reduction in the density of mature neurons.[5] The neurotoxicity of the NBOMe class of compounds is thought to involve the activation of the MAPK/ERK cascade and inhibition of the Akt/PKB signaling pathway.[6]



# **Cardiotoxicity**

While no specific cardiotoxicity studies on 25B-NBOH have been identified, related NBOMe compounds have been associated with cardiotoxic effects. For example, 25I-NBOMe has been shown to downregulate the expression of p21 (CDC42/RAC)-activated kinase 1 (PAK1), an enzyme with known cardioprotective effects.[7]

# **Experimental Protocols**

Detailed experimental protocols for toxicological studies on 25B-NBOH are not readily available in the published literature. However, methodologies from studies on related compounds can be adapted.

# **Zebrafish Embryo Toxicity Assay**

A common protocol for assessing developmental toxicity in zebrafish, as used for 25H-NBOH, is outlined below.





Click to download full resolution via product page

Caption: Zebrafish Embryo Toxicity Assay Workflow.

### **Discussion and Future Directions**



The available data, although limited, indicates that 25B-NBOH is a potent serotonergic agonist with a toxicological profile likely similar to other NBOH and NBOMe compounds. Clinical reports confirm its potential for severe adverse effects in humans. However, a significant data gap exists in the preclinical toxicological assessment of 25B-NBOH.

#### Future research should focus on:

- In vivo toxicity studies: Determining the LD50 and identifying target organs of toxicity in rodent models.
- In vitro cytotoxicity screening: Assessing the cytotoxic potential of 25B-NBOH in a panel of relevant cell lines (e.g., neuronal, cardiac, hepatic).
- Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 25B-NBOH.
- Mechanistic studies: Elucidating the specific signaling pathways and molecular mechanisms underlying its toxicity.

A more complete preclinical toxicological profile is essential for a comprehensive risk assessment of 25B-NBOH and for informing public health and regulatory responses to its emergence as a novel psychoactive substance.

# Conclusion

25B-NBOH is a potent synthetic hallucinogen with a clear potential for significant toxicity. While direct preclinical data is limited, evidence from clinical cases and studies on analogous compounds strongly suggests a risk of neurotoxicity, cardiotoxicity, and developmental toxicity. This technical guide highlights the urgent need for further research to fully characterize the toxicological profile of 25B-NBOH and to better understand the public health implications of its use.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or legal advice. The substances discussed are for research purposes only and are not for human consumption.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 25B-NBOH Wikipedia [en.wikipedia.org]
- 2. A cluster of 25B-NBOH poisonings following exposure to powder sold as lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures PMC [pmc.ncbi.nlm.nih.gov]
- 6. 25I-NBOMe Wikipedia [en.wikipedia.org]
- 7. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 25B-NBOH in Preclinical Models: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593384#toxicological-profile-of-25b-nboh-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com